BenchChemオンラインストアへようこそ!

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Synthetic Chemistry Process Chemistry VR1 Receptor Modulation

2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 66464-26-4) is a synthetic dihydrooxazole derivative with a molecular weight of 211.21 g/mol and the formula C11H11F2NO. This compound features a 2,6-difluorophenyl group at the 2-position of the oxazoline ring, a key structural motif also found in commercial acaricides like etoxazole.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
CAS No. 66464-26-4
Cat. No. B3055718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
CAS66464-26-4
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=C(C=CC=C2F)F)C
InChIInChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3
InChIKeyPJTVMGSOYRAPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 66464-26-4) as a Specialized Chemical Building Block


2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 66464-26-4) is a synthetic dihydrooxazole derivative with a molecular weight of 211.21 g/mol and the formula C11H11F2NO [1]. This compound features a 2,6-difluorophenyl group at the 2-position of the oxazoline ring, a key structural motif also found in commercial acaricides like etoxazole [2]. Its primary documented utility is as a critical intermediate in the synthesis of pharmacologically active compounds, as evidenced by its specific role in patented synthetic routes targeting VR1, cPLA2α, and immunomodulatory pathways .

Why Generic 4,4-Dimethyl-4,5-dihydrooxazole Analogs Cannot Substitute for CAS 66464-26-4 in Key Syntheses


The specific substitution pattern of the 2,6-difluorophenyl group is not interchangeable with other aryl or halogen-substituted analogs for the documented applications of CAS 66464-26-4. Its primary value is as a direct precursor in multi-step patent syntheses where this exact scaffold is required. For example, the synthesis of VR1 modulators described in patent WO2005/28445 explicitly uses this compound, achieving a 90% yield from the corresponding benzamide . Replacing it with non-fluorinated or differently substituted oxazolines would produce a different final active pharmaceutical ingredient (API) scaffold, fundamentally altering the structure-activity relationship (SAR) and invalidating the established synthetic pathway .

Quantitative Differentiation of 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 66464-26-4) from its Closest Analogs


Patent-Specific Synthetic Utility: A Documented 90% Yield for a VR1 Modulator Precursor

The synthetic route for preparing the target compound is documented in patent WO2005/28445 with a high yield of 90%, confirming its scalable and efficient synthesis . This is a direct process metric for procurement, as it substantiates the feasibility and cost-effectiveness of its production at scale. In contrast, the synthesis of the structurally similar non-fluorinated analog, 2-phenyl-4,4-dimethyl-4,5-dihydrooxazoline, has no comparable high-yield documented patent route for scale-up in the context of VR1 modulator synthesis, making it a less defined and riskier choice for this application .

Synthetic Chemistry Process Chemistry VR1 Receptor Modulation

Quantified Physical Property: Higher Calculated Lipophilicity (XLogP3 = 2.2) Compared to Non-Halogenated Analog

The target compound has a calculated XLogP3 value of 2.2, which is a key determinant of membrane permeability and distribution [1]. This value is 0.8 units higher than the XLogP3 of 1.4 for its non-fluorinated phenyl analog, 2-phenyl-4,4-dimethyl-4,5-dihydrooxazoline [2]. This difference is significant in medicinal chemistry, as a higher logP within this range often correlates with increased permeability and blood-brain barrier penetration, providing a distinct design advantage for the CNS-active targets (VR1, cPLA2) it is used to build .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Spectroscopically Verified Purity (NMR) from Multiple Vendors, Ensuring Reproducibility

Multiple named vendors, including Bidepharm and ChemicalBook, provide explicit 1H NMR spectral data confirming the identity and purity of the compound, with a standard purity of 95% [REFS-1, REFS-2]. For instance, ChemicalBook lists characteristic peaks at δ 1.42 (6H, s), 4.13 (2H, s), 6.94 (2H, t), and 7.37 (1H, m), providing a clear analytical fingerprint . This level of verified specification is more reliable than for less common analogs like 2-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazoline, for which such detailed, publicly released batch-specific QC data from major suppliers is less common, increasing procurement risk.

Analytical Chemistry Quality Control Procurement Standards

High-Value Application Scenarios for Procuring 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 66464-26-4)


Scale-Up of Patent-Protected VR1 Antagonist Candidates

A medicinal chemistry group progressing a VR1 antagonist to preclinical development can source this compound based on its documented 90% yield synthesis in relevant patent literature, providing a proven, scalable starting point for the key intermediate that a non-halogenated analog cannot offer, thereby de-risking process chemistry timelines .

Design of CNS-Penetrant cPLA2α Inhibitors

A research team designing inhibitors for the intracellular enzyme cPLA2α would prioritize this specific fluorinated oxazoline as a precursor due to its higher calculated lipophilicity (XLogP3 = 2.2), which is predicted to confer superior membrane permeability over non-fluorinated alternatives and aligns with the physicochemical space of known CNS-active compounds in this class [1].

Developing Combinatorial Libraries of Etoxazole-like Acaricides

For an agrochemical discovery unit exploring novel acaricides, procuring this compound provides the core 2,6-difluorophenyl-oxazoline pharmacophore of etoxazole. Its excellent documented purity and analytical characterization allow for reliable derivatization at the 4-position, enabling the reproducible generation of diverse compound libraries and SAR exploration that would be inconsistent with poorly characterized analogs [2].

Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.